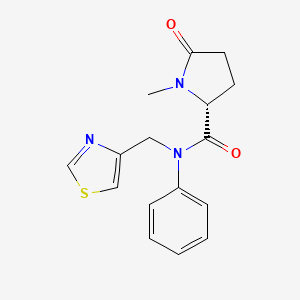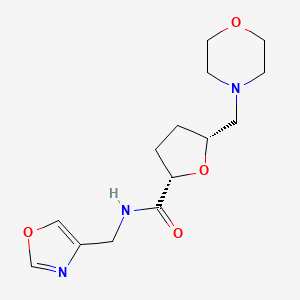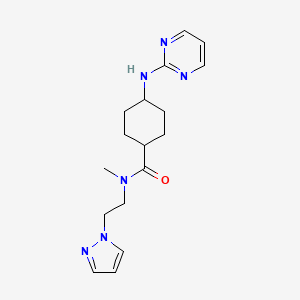
(3R,5S)-3,5-dimethyl-N-(4-methyl-3-oxo-1,4-benzoxazin-5-yl)azepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5S)-3,5-dimethyl-N-(4-methyl-3-oxo-1,4-benzoxazin-5-yl)azepane-1-carboxamide, commonly known as DMXAA, is a small molecule with potential anti-cancer properties. It was first identified as a promising agent in the early 1990s, and since then, it has been the subject of extensive research. In
Mecanismo De Acción
The exact mechanism of action of DMXAA is not fully understood, but it is believed to work by activating the immune system and inducing the production of cytokines, which are small proteins that play a role in the immune response. DMXAA has also been shown to inhibit the production of vascular endothelial growth factor (VEGF), which is a protein that promotes the growth of blood vessels.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are important in the immune response. DMXAA has also been shown to inhibit the production of VEGF, which is important in angiogenesis. Additionally, DMXAA has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXAA has several advantages for lab experiments. It is a small molecule, which makes it easy to synthesize and study. It has also been extensively studied, so there is a large body of literature on its properties and potential uses. However, DMXAA also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, DMXAA has been shown to have variable effects in different cancer cell lines, which can make it difficult to predict its efficacy in different types of cancer.
Direcciones Futuras
There are several future directions for research on DMXAA. One area of research is the development of more effective methods for administering DMXAA in vivo. Another area of research is the identification of biomarkers that can predict which cancer patients are most likely to respond to DMXAA treatment. Additionally, there is ongoing research on the use of DMXAA in combination with other cancer therapies, such as immunotherapy and targeted therapy. Finally, there is interest in exploring the potential use of DMXAA in other diseases, such as inflammatory disorders and infectious diseases.
Conclusion:
DMXAA is a small molecule with potential anti-cancer properties. It has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. While there is still much to learn about DMXAA, it has the potential to be an important agent in the fight against cancer and other diseases.
Métodos De Síntesis
DMXAA can be synthesized in several ways, but the most common method is the reaction of 3,5-dimethylisoxazole with 5-aminopentanoic acid in the presence of a reducing agent. The resulting product is then reacted with 4-methyl-3-oxo-1,4-benzoxazine to form DMXAA.
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are both important processes in cancer growth and metastasis. DMXAA has also been studied for its potential use in combination with other cancer therapies, such as radiation and chemotherapy.
Propiedades
IUPAC Name |
(3R,5S)-3,5-dimethyl-N-(4-methyl-3-oxo-1,4-benzoxazin-5-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-12-7-8-21(10-13(2)9-12)18(23)19-14-5-4-6-15-17(14)20(3)16(22)11-24-15/h4-6,12-13H,7-11H2,1-3H3,(H,19,23)/t12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVVKNLNCCUFGZ-CHWSQXEVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC(C1)C)C(=O)NC2=C3C(=CC=C2)OCC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H](C1)C)C(=O)NC2=C3C(=CC=C2)OCC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,6aS)-2-methyl-N-(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B7346366.png)
![(6R)-N-(5-methoxypyridin-3-yl)-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene-8-carboxamide](/img/structure/B7346373.png)
![[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]-[(3R)-oxolan-3-yl]methanone](/img/structure/B7346380.png)
![1-[2-(dimethylamino)pyridin-4-yl]-3-[(1R,2S)-2-(1-methylpyrazol-4-yl)oxycyclopentyl]urea](/img/structure/B7346388.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide](/img/structure/B7346401.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-(pyrimidin-2-ylamino)cyclohexane-1-carboxamide](/img/structure/B7346414.png)


![N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide](/img/structure/B7346433.png)
![(3aS,6aR)-N-(5-sulfamoylthiophen-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7346439.png)
![1-(5-methoxy-2-methylpyrazol-3-yl)-3-[(1R,2S)-2-(1-methylpyrazol-4-yl)oxycyclopentyl]urea](/img/structure/B7346457.png)

![(2R,3R)-N-imidazo[1,2-a]pyridin-6-yl-2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxamide](/img/structure/B7346483.png)
